molecular formula C16H9ClN2O2 B2829540 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954107-08-5

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2829540
CAS No.: 954107-08-5
M. Wt: 296.71
InChI Key: LLVWSGLPZHDGMX-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not fully understood yet. Related compounds have been shown to interact with various enzymes and proteins. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have shown to inhibit the growth of various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Related compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that this compound may also interact with biomolecules through similar mechanisms.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Related compounds have been shown to interact with various enzymes and proteins, suggesting that this compound may also be involved in complex metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
  • 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones

Uniqueness

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWSGLPZHDGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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